molecular formula C17H19NO2S B2435970 N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]pent-4-enamide CAS No. 2380182-71-6

N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]pent-4-enamide

Cat. No. B2435970
CAS RN: 2380182-71-6
M. Wt: 301.4
InChI Key: UEOHRHIZIVDXBB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, which are essential components of the compound , has been a topic of interest in recent years . Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Various synthetic methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are used to produce thiophene derivatives .

Scientific Research Applications

Synthetic Applications in Medicinal Chemistry N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]pent-4-enamide and its derivatives have been explored in the synthesis of various bioactive compounds. For instance, the synthesis of antibiotic SF-2312 was achieved using a related compound, showcasing the importance of such chemicals in medicinal chemistry (Hanaya & Itoh, 2010).

Antibacterial Activity Some derivatives of N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]pent-4-enamide have demonstrated mild antibacterial activity. A study involving the synthesis of novel enaminones, which are chemically related, showed mild or no antibacterial activity against various bacterial strains (Cindrić et al., 2018).

Molecular Structure Studies The compound's derivatives have also been the subject of structural studies, such as the X-ray diffraction analysis of thioamide derivatives. These studies are crucial in understanding the molecular geometry and properties of similar compounds (Prasanth et al., 2015).

Synthesis of Commercially Important Compounds The compound's framework has been utilized in the synthesis of important industrial chemicals. For example, a stereoselective approach was reported for synthesizing ethyl (Z)-2-(2-substituted-thiazol-4-yl)pent-2-enoates, highlighting the compound's role in producing valuable chemical products (Zhai et al., 2013).

Potential in Drug Development Compounds structurally similar to N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]pent-4-enamide have been synthesized for potential use in drug development, including for antimicrobial and antinociceptive activities (Altundas et al., 2010); (Shipilovskikh et al., 2020).

Enaminone Chemistry Enaminones, closely related to the compound , have been extensively studied for their chemical properties and potential applications in synthesizing various organic compounds. Their reactivity and structural characteristics make them valuable in organic synthesis (Spoorthy et al., 2021).

properties

IUPAC Name

N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]pent-4-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-2-3-6-17(20)18-12-15(19)13-7-9-14(10-8-13)16-5-4-11-21-16/h2,4-5,7-11,15,19H,1,3,6,12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOHRHIZIVDXBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NCC(C1=CC=C(C=C1)C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]pent-4-enamide

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